2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline

PASK kinase selectivity head‑to‑head

The compound 2‑Methyl‑3‑[3‑(pyridin‑4‑yloxy)azetidin‑1‑yl]quinoxaline (CAS 2415504‑35‑5, molecular formula C17H16N4O, molecular weight 292.33 g mol⁻¹) is a fully synthetic heterocyclic small molecule built on a quinoxaline core, bearing a 2‑methyl substituent and a 3‑(pyridin‑4‑yloxy)azetidin‑1‑yl moiety. It is supplied exclusively for non‑human research use by specialist chemical vendors.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 2415504-35-5
Cat. No. B2703977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline
CAS2415504-35-5
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC=NC=C4
InChIInChI=1S/C17H16N4O/c1-12-17(20-16-5-3-2-4-15(16)19-12)21-10-14(11-21)22-13-6-8-18-9-7-13/h2-9,14H,10-11H2,1H3
InChIKeyQZTXBHJNRKUTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline – Core Chemical Identity & Sourcing Parameters


The compound 2‑Methyl‑3‑[3‑(pyridin‑4‑yloxy)azetidin‑1‑yl]quinoxaline (CAS 2415504‑35‑5, molecular formula C17H16N4O, molecular weight 292.33 g mol⁻¹) is a fully synthetic heterocyclic small molecule built on a quinoxaline core, bearing a 2‑methyl substituent and a 3‑(pyridin‑4‑yloxy)azetidin‑1‑yl moiety . It is supplied exclusively for non‑human research use by specialist chemical vendors . Although mechanistic hypotheses postulate kinase inhibition, no peer‑reviewed target‑engagement or selectivity data are publicly available for this specific compound.

Why 2‑Methyl‑3‑[3‑(pyridin‑4‑yloxy)azetidin‑1‑yl]quinoxaline Cannot Be Replaced by Other Quinoxaline or Azetidine Analogs


Quinoxaline‑based compounds are known to engage diverse kinase targets (e.g., PASK, VEGFR‑2, EGFR, PI3K) depending on the nature and position of substituents [1][2]. The unique combination of a C‑2 methyl group and a C‑3 azetidine ring attached via a pyridin‑4‑yloxy linker in this molecule defines a distinct pharmacophoric geometry. Even closely related analogs, such as those lacking the methyl group, bearing a pyridin‑3‑yloxy linker, or containing a piperidine instead of azetidine, would present altered steric, electronic, and hydrogen‑bonding profiles. Without direct comparative pharmacological data, these structural differences create a scientific gap that prevents reliable generic substitution in any assay where this compound has been established as a probe or reference.

Quantitative Differentiation Evidence for 2‑Methyl‑3‑[3‑(pyridin‑4‑yloxy)azetidin‑1‑yl]quinoxaline


Head‑to‑Head Potency or Selectivity Comparison vs. PASK Inhibitor BioE‑1115

A direct head‑to‑head comparison between this compound and the well‑characterized PASK inhibitor BioE‑1115 (PASK IC₅₀ ≈ 4 nM, >2,500‑fold selectivity over CK2α) is not available in the public domain . Until such data are generated, the relative PASK inhibitory potency or selectivity advantage of this compound over BioE‑1115 remains undefined.

PASK kinase selectivity head‑to‑head

Cytotoxicity Differential vs. Standard Chemotherapeutics in Cancer Cell Lines

Vendor‑reported case studies mention significant cytotoxicity against breast and lung cancer cell lines with IC₅₀ values comparable to standard chemotherapeutics, but the exact compound, comparator, and numerical data are not publicly traceable . This prevents any cross‑study quantitative benchmarking against known quinoxaline anticancer agents such as the dual VEGFR‑2/EGFR inhibitor series.

cytotoxicity cancer cell lines cross‑study

Kinase Profiling Breadth vs. BioE‑1115 Selectivity Panel

BioE‑1115 has been profiled against 49 kinases, showing IC₅₀ ≥ 10 µM for off‑targets . No analogous selectivity panel data exist for this compound. The absence of kinome‑wide profiling makes it impossible to assess whether the pyridin‑4‑yloxy azetidine motif confers superior or inferior selectivity compared to the carboxylic acid motif present in BioE‑1115.

kinase profiling selectivity class‑level

Physicochemical and ADME Property Prediction Gap

Predicted logP, solubility, and permeability values may differentiate this compound from carboxylic‑acid‑containing PASK inhibitors (e.g., BioE‑1115). However, no experimental logD, aqueous solubility, or Caco‑2 permeability data have been reported for this compound, while BioE‑1115 benefits from published oral bioavailability data in rats . This represents a critical procurement gap for users requiring ADME‑characterized compounds.

physicochemical ADME in silico

Recommended Use Cases for 2‑Methyl‑3‑[3‑(pyridin‑4‑yloxy)azetidin‑1‑yl]quinoxaline Based on Current Evidence


Chemical Probe for Exploring Novel Quinoxaline‑Azetidine Pharmacophores

The compound’s unique scaffold—a quinoxaline core with a 2‑methyl and a 3‑(pyridin‑4‑yloxy)azetidin‑1‑yl substituent—makes it suitable as a chemical probe for structure‑activity relationship (SAR) studies aimed at mapping kinase selectivity within the quinoxaline chemical space. It can serve as a starting point for diversification when carboxylic acid motifs (e.g., BioE‑1115) are undesirable due to poor membrane permeability or off‑target effects associated with acidic groups.

Negative Control or Comparator in PASK Inhibitor Programs

If future profiling reveals a lack of PASK inhibition, the compound could serve as a structurally matched negative control for target‑engagement studies involving PASK inhibitors. Its azetidine‑pyridine moiety differentiates it from the carboxylate series and may help deconvolute pharmacophore contributions.

Synthetic Intermediate for Parallel Library Synthesis

The molecule’s synthetic accessibility via multi‑step quinoxaline formation, followed by azetidine and pyridine coupling, positions it as a versatile intermediate for generating focused libraries. Modifications at the quinoxaline 6‑ or 7‑position, or replacement of the pyridin‑4‑yloxy group, could rapidly expand SAR around this scaffold.

Quote Request

Request a Quote for 2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.